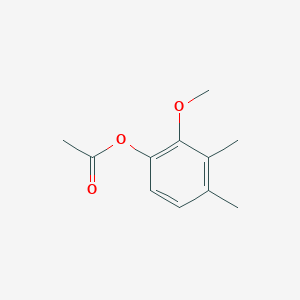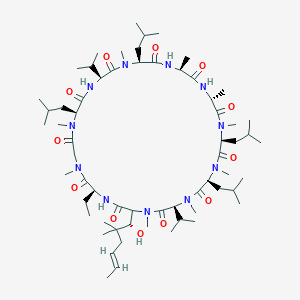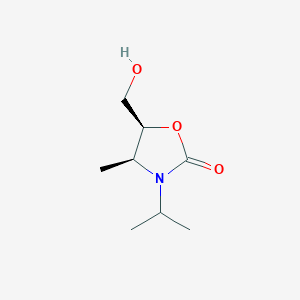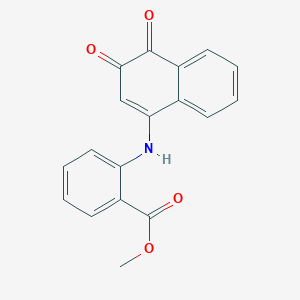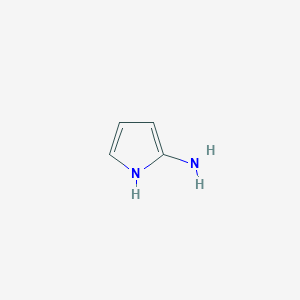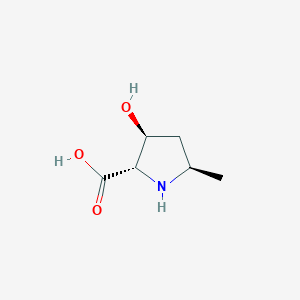
Asperdurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asperdurin is a natural product that is extracted from the fungus Aspergillus duricaulis. It has been found to have a range of biological activities, making it an attractive target for scientific research. In
Wissenschaftliche Forschungsanwendungen
Marine-Derived Natural Product Applications
- Antifungal and Anti-inflammatory Activities : Asperlin, a compound similar to Asperdurin, has shown promising antifungal and anti-inflammatory activities. It effectively prevented obesity in high-fat diet-fed mice, suggesting its potential in metabolic studies and inflammation-related research (Wu et al., 2019).
- Atherosclerosis Prevention : Another study found that Asperlin inhibited lipopolysaccharides-evoked foam cell formation and prevented atherosclerosis in mice, indicating its potential use in cardiovascular disease research (Zhou et al., 2017).
Applications in Traditional Medicine Research
- Neuroprotective and Anticonvulsant Effects : Achyranthes aspera, closely related to Asperdurin, has been studied for its nootropic and anticonvulsant properties, suggesting potential applications in neurological disorder research (Gawande & Goel, 2015); (Gawande et al., 2017).
- Antibacterial and Antioxidant Properties : Different parts of the Streblus asper plant, which has similarities with Asperdurin, have shown antibacterial, antioxidant, anti-acetylcholinesterase, and neuroprotective activities, relevant for medicinal plant research and Alzheimer’s disease studies (Prasansuklab et al., 2018).
Eigenschaften
CAS-Nummer |
118446-32-5 |
|---|---|
Produktname |
Asperdurin |
Molekularformel |
C15H18O5 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
3,5-dihydroxy-7-methoxy-6-methyl-4-(3-methylbut-2-enyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H18O5/c1-7(2)5-6-9-10-11(15(18)20-14(10)17)13(19-4)8(3)12(9)16/h5,14,16-17H,6H2,1-4H3 |
InChI-Schlüssel |
REEGLVNJQGPQSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)CC=C(C)C)O |
Kanonische SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)CC=C(C)C)O |
Synonyme |
Asperdurin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

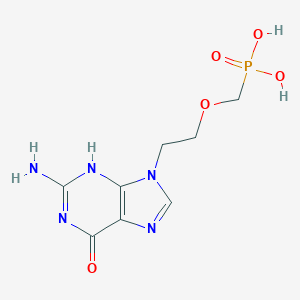
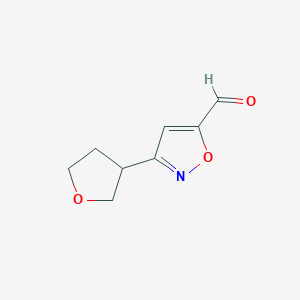
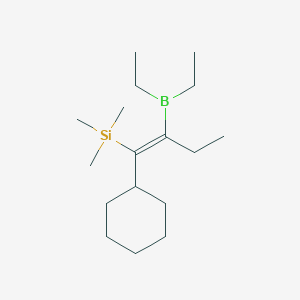
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)

